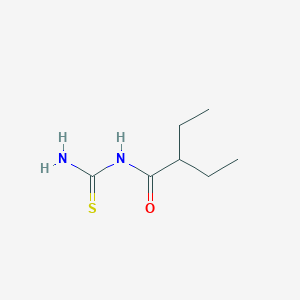

(2-Ethyl-butanoyl)thiourea

Descripción

(2-Ethyl-butanoyl)thiourea is a thiourea derivative characterized by a 2-ethyl-butanoyl substituent attached to the thiourea core (SC(NH₂)₂). Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . Thiourea derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by their ability to interact with biological targets like tyrosine kinase receptors and membrane transport proteins .

Propiedades

Número CAS |

17464-80-1 |

|---|---|

Fórmula molecular |

C7H14N2OS |

Peso molecular |

174.27 g/mol |

Nombre IUPAC |

N-carbamothioyl-2-ethylbutanamide |

InChI |

InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |

Clave InChI |

XHNZILSXIZZXFS-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC(=S)N |

SMILES isomérico |

CCC(CC)C(=O)N=C(N)S |

SMILES canónico |

CCC(CC)C(=O)NC(=S)N |

Sinónimos |

(2-Ethyl-butanoyl)thiourea |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Differences

Thiourea derivatives differ structurally based on substituents (alkyl, aryl, acyl) attached to the nitrogen atoms. Key comparisons include:

- Urea vs. Thiourea Analogs : Thioureas exhibit greater electronegativity and polarizability due to sulfur’s larger atomic radius and lone pairs, enhancing their binding to metal ions and biological targets compared to urea . For example, phenyl-substituted urea analogs (e.g., compound 13b) showed 76.3% activity in electrochemical assays, while thiourea analogs (14e) achieved 49.7%, suggesting steric or electronic effects influence performance .

- Acyl-Substituted Thioureas: Acyl groups like benzoyl or 2-ethyl-butanoyl may enhance hydrophobicity and receptor selectivity. Amino acid-modified thioureas (e.g., M1, M2) demonstrated superior anti-amoebic activity (Table 1) due to hydrophilic moieties improving membrane penetration .

Table 1: Anti-Amoebic Activity of Thiourea Derivatives vs. Chlorhexidine

| Compound | Acanthamoeba castellanii IC₅₀ (µM) | Acanthamoeba polyphaga IC₅₀ (µM) |

|---|---|---|

| M1 (Thiourea) | 12.3 | 14.7 |

| M2 (Thiourea) | 10.9 | 13.5 |

| Chlorhexidine | 25.6 | 28.9 |

Table 2: HIV-1 Inhibition by Urea vs. Thiourea Derivatives

| Compound Type | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| Urea-PETT | 150 | 45 |

| Thiourea-PETT | 85 | 22 |

Electrochemical and Pharmacokinetic Properties

- Electrochemical Activity : Phenyl-substituted ureas exhibit higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, possibly due to reduced steric hindrance .

- Pharmacokinetics : Urea derivatives, though less biologically active, often have better toxicological profiles and serum stability than thioureas. For instance, urea-PETT compounds retain antiviral activity in human serum at higher concentrations than thiourea analogs .

Substituent Effects on Activity

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., p-tolyl) in thioureas show low activity (14f: 19.2%), whereas acyl groups may balance hydrophobicity and receptor affinity .

- Amino Acid Moieties: Incorporating amino acids (e.g., M1, M2) improves solubility and target specificity, a strategy applicable to 2-ethyl-butanoyl derivatives for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.